

# An In-depth Technical Guide to the Toxicological Profile of 4-(Octyloxy)phenol

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## Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

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A Note to the Reader: This guide provides a comprehensive overview of the current toxicological understanding of **4-(Octyloxy)phenol** (CAS No. 3780-50-5). It is important to note that while data exists for the broader category of octylphenols, specific toxicological studies on **4-(Octyloxy)phenol** are limited. This document will clearly delineate between data specific to **4-(Octyloxy)phenol** and information derived from related isomers, such as 4-tert-octylphenol and 4-n-octylphenol, which are often used as surrogates in risk assessment. This approach is taken to provide the most complete picture currently possible, while maintaining scientific transparency regarding data gaps.

## Introduction: Understanding the Octylphenol Landscape

**4-(Octyloxy)phenol** is a member of the alkylphenol family, a group of organic compounds with wide industrial applications. It is structurally distinct from other more extensively studied isomers like 4-tert-octylphenol and 4-n-octylphenol, where an octyl group is directly bonded to the phenol ring. In **4-(Octyloxy)phenol**, the octyl group is linked via an ether bond. This structural difference can influence its physicochemical properties, metabolic fate, and toxicological profile.

Due to their use in the manufacturing of alkylphenol ethoxylates, which are non-ionic surfactants, octylphenols and their derivatives can be found in various consumer products and can be released into the environment<sup>[1]</sup>. Concerns have been raised about their potential as endocrine-disrupting chemicals (EDCs)<sup>[1][2]</sup>. This guide will focus on the available toxicological

data for **4-(Octyloxy)phenol** and provide context from its better-studied isomers where direct data is unavailable.

## Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetics and potential for environmental fate.

Property	Value	Source
CAS Number	3780-50-5	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	[3][4]
Molecular Weight	222.32 g/mol	[3][4]
Appearance	Solid	
Synonyms	Phenol, 4-(octyloxy)-; 4-n-Octyloxyphenol; Hydroquinone Mono-n-octyl Ether	[5]

## Toxicological Profile of 4-(Octyloxy)phenol: What the Data Shows

The available toxicological information for **4-(Octyloxy)phenol** is primarily derived from Safety Data Sheets (SDS), which provide hazard classifications based on available data or computational predictions.

### Acute Toxicity

Safety Data Sheets indicate that **4-(Octyloxy)phenol** is harmful if swallowed[6]. However, specific oral, dermal, or inhalation LD50/LC50 values from dedicated studies are not readily available in the public domain.

### Local Toxicity: Skin and Eye Irritation

There is consistent evidence from multiple sources that **4-(Octyloxy)phenol** is a skin and eye irritant.

- Skin Irritation: Classified as causing skin irritation[7].
- Eye Irritation: Classified as causing serious eye irritation[7].
- Respiratory Irritation: May cause respiratory irritation[7].

## Other Toxicological Endpoints: The Data Gap

A significant data gap exists for several critical toxicological endpoints for **4-(Octyloxy)phenol**. There is no readily available information from specific studies on:

- Skin sensitization
- Genotoxicity (mutagenicity and clastogenicity)
- Carcinogenicity
- Reproductive and developmental toxicity
- Repeated dose toxicity

## Toxicological Profile of Related Octylphenol Isomers (Surrogate Data)

In the absence of specific data for **4-(Octyloxy)phenol**, toxicologists may refer to data from structurally related compounds to estimate potential hazards. The following sections summarize the well-documented toxicological profile of other octylphenol isomers, primarily 4-tert-octylphenol and 4-n-octylphenol. It is crucial to interpret this information with caution, as the ether linkage in **4-(Octyloxy)phenol** may alter its metabolic pathways and toxicity.

### Toxicokinetics

Studies on 4-tert-octylphenol indicate that it is readily absorbed after oral administration[8]. The metabolism of 4-tert-octylphenol involves hydroxylation of the aromatic ring and the alkyl chain, followed by conjugation with glucuronic acid[8].

## Acute Toxicity of Octylphenol Isomers

For 4-tert-octylphenol, the acute oral toxicity is low, with an LD50 in rats reported to be greater than 2000 mg/kg[8].

## Local Toxicity of Octylphenol Isomers

4-tert-octylphenol is slightly irritating to the skin and highly irritating to the eyes[8]. It is not considered to be a skin sensitizer[8].

## Genotoxicity of Octylphenol Isomers

4-tert-octylphenol has been tested in a variety of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic activity[8]. For example, it was not mutagenic in the Ames test with *Salmonella typhimurium*[8].

## Carcinogenicity of Octylphenol Isomers

There is inadequate evidence for the carcinogenicity of phenol in both humans and experimental animals[9]. Phenol itself has been shown to have promoting activity in two-stage mouse skin carcinogenesis models[9]. Specific long-term carcinogenicity studies on **4-(Octyloxy)phenol** were not found. For other phenolic compounds, such as 4-methoxyphenol and 4-methylcatechol, carcinogenicity has been demonstrated in the forestomach of rats[10].

## Reproductive and Developmental Toxicity of Octylphenol Isomers

The endocrine-disrupting potential of octylphenols is the most studied toxicological endpoint. 4-tert-octylphenol has been shown to have estrogenic activity, meaning it can mimic the effects of estrogen[1][2]. In vivo studies in rats have demonstrated that exposure to 4-tert-octylphenol can lead to effects on reproductive endpoints[11]. For phenol, prenatal exposure in animal studies has been associated with reduced fetal weight and viability[12][13].

## Experimental Protocols: A Methodological Framework

To address the existing data gaps for **4-(Octyloxy)phenol**, a standard battery of toxicological tests would be required. Below are examples of methodologies for key endpoints, based on OECD guidelines.

## In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method to assess the cytotoxic potential of a substance on cultured cell lines.

Objective: To determine the concentration of **4-(Octyloxy)phenol** that reduces the viability of a cell culture by 50% (IC<sub>50</sub>).

Methodology:

- Cell Culture: Human cell lines, such as HepG2 (liver), are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of **4-(Octyloxy)phenol** for a specified period (e.g., 24 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC<sub>50</sub> value is determined from the dose-response curve.



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Figure 1: Workflow for an in vitro cytotoxicity (MTT) assay.

# Hazard Identification and Risk Assessment

## Summary

Hazard Identification:

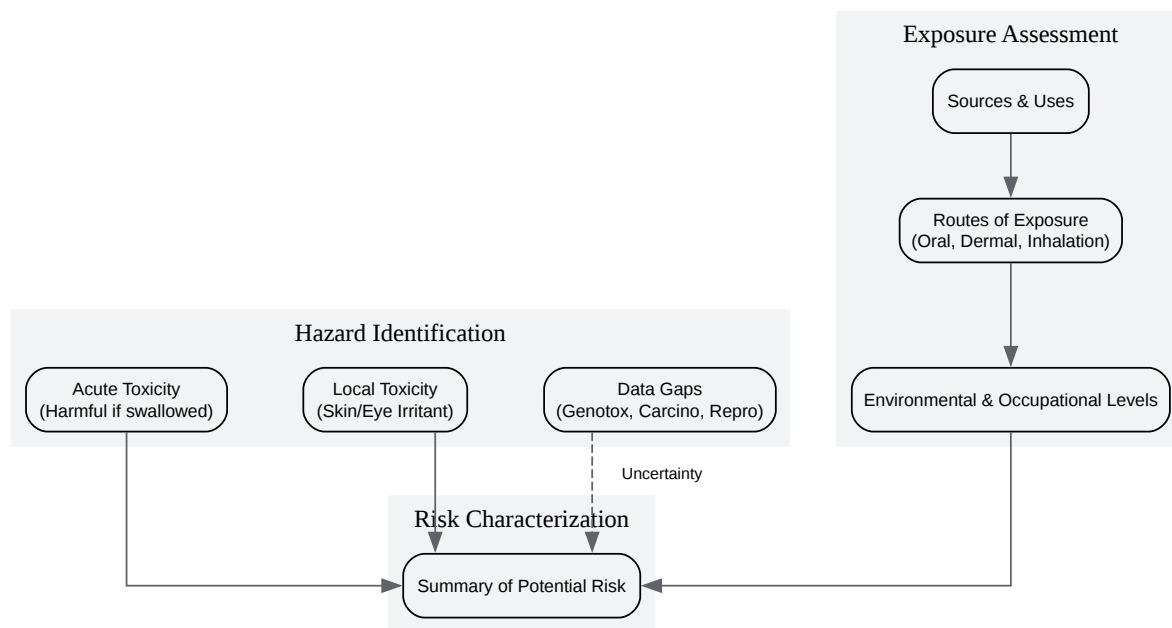
Based on the available data, **4-(Octyloxy)phenol** is identified as:

- Harmful if swallowed.
- A skin irritant.
- A serious eye irritant.
- A potential respiratory irritant.

Due to significant data gaps, a conclusive hazard identification for other endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity cannot be made for **4-(Octyloxy)phenol** at this time.

Risk Assessment Considerations:

For a comprehensive risk assessment, further testing is required. In the interim, a precautionary approach is warranted. Given that related octylphenol isomers are known endocrine disruptors, the potential for **4-(Octyloxy)phenol** to have similar activity should be considered, although the potency may differ due to structural variations. Exposure assessment is also a critical component of risk assessment, and information on the uses and environmental concentrations of **4-(Octyloxy)phenol** would be necessary.



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Figure 2: Framework for the risk assessment of **4-(Octyloxy)phenol**.

## Conclusion and Future Directions

The toxicological profile of **4-(Octyloxy)phenol** is currently incomplete. While it is classified as an irritant and harmful if swallowed, significant data gaps prevent a thorough understanding of its potential long-term health effects. The well-documented endocrine-disrupting properties of related octylphenol isomers highlight the need for further investigation into the potential for **4-(Octyloxy)phenol** to exhibit similar activity.

Future research should prioritize conducting studies according to internationally recognized guidelines (e.g., OECD) to address the data gaps in genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity. Such data are essential for a comprehensive risk assessment and for ensuring the safe use of this chemical.

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